N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is a synthetic 1,3,4-oxadiazole derivative featuring a dibutylsulfamoyl group at the para position of the benzamide moiety and a 2-chlorophenyl substituent on the oxadiazole ring.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4S/c1-3-5-15-28(16-6-4-2)33(30,31)18-13-11-17(12-14-18)21(29)25-23-27-26-22(32-23)19-9-7-8-10-20(19)24/h7-14H,3-6,15-16H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGBXVTYFJQWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and appropriate coupling reactions.
Attachment of the dibutylsulfamoyl group: This is usually done through sulfonation reactions where dibutylamine reacts with sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide exerts its effects involves interaction with various molecular targets:
Molecular Targets: Enzymes, nucleic acids, and proteins.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA synthesis, and interference with protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Position on Aryl Groups : The target compound’s 2-chlorophenyl group (ortho position) contrasts with LMM5’s 4-methoxyphenylmethyl (para) and OZE-III’s 4-chlorophenyl (para). Ortho substituents may enhance steric hindrance, affecting target binding .
- Sulfamoyl vs. Carboxamide : The dibutylsulfamoyl group in the target compound increases molecular weight (MW: ~500 g/mol) compared to OZE-III’s pentanamide (MW: 279.72 g/mol), influencing solubility and logP .
- Antifungal Specificity : LMM5 and LMM11 exhibit direct activity against C. albicans via thioredoxin reductase inhibition, while the target compound’s efficacy remains theoretical but structurally analogous .
Antimicrobial and Antifungal Activity :
- LMM5/LMM11 : Demonstrated MIC values of 8–16 µg/mL against C. albicans, with low cytotoxicity (IC50 > 64 µg/mL) .
- OZE-III : Exhibited moderate biofilm inhibition (40% at 64 µg/mL) against S. aureus but weaker activity than OZE-I (cyclopropanecarboxamide derivative) .
- Sulfamoyl Derivatives : Compounds with diethyl or dipropyl sulfamoyl groups (e.g., ) show variable activity, suggesting dibutyl chains may optimize lipophilicity for fungal membrane penetration .
Toxicity Profile :
- The target compound’s dibutylsulfamoyl group may reduce cytotoxicity compared to derivatives like 6g and 6j (from ), which showed high hemolytic activity due to electron-withdrawing substituents .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.83 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that benzamides substituted with 1,3,4-oxadiazole derivatives showed promising fungicidal activity against various fungi including Pyricularia oryzae and Sclerotinia sclerotiorum .
| Compound | Fungicidal Activity (Inhibition Rate %) |
|---|---|
| 12g | 100% against P. oryzae |
| 12h | 100% against P. oryzae |
| 12f | 70.6% against S. sclerotiorum |
This suggests that this compound may possess similar properties.
2. Insecticidal Activity
The compound has been tested for its larvicidal effects on mosquito larvae. Preliminary bioassays revealed that several oxadiazole derivatives exhibited good larvicidal activities at concentrations as low as 10 mg/L . The lethal concentration (LC50) for certain derivatives was significantly lower than that of established insecticides, indicating potential as a new insecticide lead compound.
3. Anti-inflammatory and Antihypertensive Effects
Beyond its pesticidal applications, oxadiazole derivatives have been reported to exhibit anti-inflammatory and antihypertensive activities . This broad spectrum of activity makes this compound a candidate for further pharmacological studies.
Case Studies
A notable case study involved the synthesis and evaluation of various benzamide derivatives containing oxadiazole rings. These derivatives were assessed for their biological activity using both in vitro and in vivo models. The findings demonstrated significant efficacy against target pathogens while maintaining lower toxicity profiles compared to traditional agents .
Toxicity Profile
The toxicity of this compound was evaluated using zebrafish embryos as a model organism. The results indicated that while some derivatives showed high toxicity (LC50 = 0.39 mg/L), others maintained a safer profile suitable for agricultural applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
